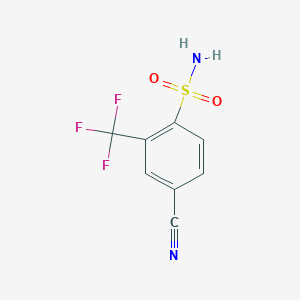

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

描述

属性

IUPAC Name |

4-cyano-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2S/c9-8(10,11)6-3-5(4-12)1-2-7(6)16(13,14)15/h1-3H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXBOLPJMMDEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme Summary

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| I | Stannous chloride (SnCl2) in water, thionyl chloride (SOCl2) added dropwise under ice-water bath, then room temp for 8–12 h | Formation of sulfonyl chloride intermediate solution (solution a) | Solution a containing sulfonic acid chloride |

| II | 4-Amino-2-(trifluoromethyl)benzonitrile dissolved in acid (HCl, H2SO4, or acetic acid) with acetone/methanol/THF as solvent; sodium nitrite aqueous solution added dropwise at 0–5°C, stirred 30–60 min | Diazotization of amino group forming diazonium salt (reaction solution a) | Reaction solution a containing diazonium intermediate |

| III | Reaction solution a added dropwise to solution a at 0–35°C, stirred 0.5–2 h, extracted with ethyl acetate or methylene chloride, purified by column or recrystallization | Formation of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonic acid chloride | Purified sulfonic acid chloride with ~85% yield |

Detailed Conditions and Notes

- Organic solvents : Acetone, methanol, or tetrahydrofuran in step II; ethyl acetate or methylene chloride for extraction in step III.

- Acids : Hydrochloric acid preferred for diazotization.

- Molar ratios :

- Stannous chloride to 4-amino-2-(trifluoromethyl)benzonitrile: 0.01–1:1

- Sodium nitrite to 4-amino-2-(trifluoromethyl)benzonitrile: 1–1.1:1

- Purification : Column chromatography or recrystallization is effective.

- Yield : Approximately 85%, indicating a high-efficiency process suitable for scale-up.

- Reaction temperature : Strict control at low temperatures (0–5°C) during diazotization to ensure selectivity and safety.

Comparative Data Table of Key Reaction Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Stannous chloride amount | 0.01 to 1 molar equiv. | Anhydrous or hydrated forms usable |

| Sodium nitrite amount | 1 to 1.1 molar equiv. | Slight excess to ensure complete diazotization |

| Temperature (diazotization) | 0–5 °C | Low temperature to avoid side reactions |

| Temperature (coupling reaction) | 0–35 °C | Mild conditions to maintain selectivity |

| Reaction time (step I) | 8–12 hours | Overnight at room temperature |

| Reaction time (step II) | 30–60 minutes | Stirring during diazotization |

| Reaction time (step III) | 0.5–2 hours | Coupling reaction duration |

| Solvents | Acetone, methanol, THF, ethyl acetate, methylene chloride | Choice affects solubility and extraction efficiency |

| Yield | ~85% | High yield, suitable for industrial scale |

Summary and Industrial Relevance

The preparation of 4-cyano-2-(trifluoromethyl)benzene-1-sulfonamide (or its sulfonyl chloride precursor) is best achieved via a diazotization and coupling reaction sequence starting from 4-amino-2-(trifluoromethyl)benzonitrile using stannous chloride and thionyl chloride under controlled conditions. This method is characterized by:

- Mild reaction conditions (low temperature, aqueous media)

- High yield (~85%)

- Use of commercially available starting materials

- Simple purification techniques (column chromatography, recrystallization)

- Low environmental impact compared to older sulfur dioxide-based methods

This synthetic route is well-suited for scale-up and industrial production of this important intermediate for pharmaceutical applications.

If further amidation to the sulfonamide is required, standard sulfonyl chloride amidation protocols can be applied using ammonia or amine sources under controlled conditions.

化学反应分析

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction:

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is utilized in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.

Biology: It is employed in proteomics research to study protein interactions and functions.

Industry: It is used in the synthesis of other chemical compounds and materials with specific properties.

作用机制

The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with various molecular targets, depending on the specific application. In coupling reactions, it acts as a substrate that undergoes transmetalation with palladium catalysts to form new carbon-carbon bonds . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.

相似化合物的比较

Structural and Physicochemical Properties

The following table compares key features of 4-cyano-2-(trifluoromethyl)benzene-1-sulfonamide with analogous sulfonamides from the literature:

Key Observations :

- Molecular Weight : The target compound has a lower molecular weight (250.1 g/mol) than PR16/PR17, which may improve pharmacokinetic properties like solubility.

Stability and Industrial Availability

- Stability: The trifluoromethyl group confers thermal and metabolic stability, as seen in PR16/PR17. However, the cyano group may introduce susceptibility to hydrolysis under acidic conditions .

- Commercial Status : The target compound is listed as discontinued by CymitQuimica, suggesting challenges in large-scale production or niche applicability .

生物活性

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a trifluoromethyl group and a cyano substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₅F₃N₂O₂S

- CAS Number : 1094770-14-5

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of sulfonamides, including this compound, often involves inhibition of key enzymes or receptors. These compounds typically interact with target proteins through hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor function. For instance, the sulfonamide moiety is known to mimic p-amino benzoic acid (PABA), inhibiting bacterial folate synthesis by competing with PABA for the active site of dihydropteroate synthase.

Antimicrobial Activity

Sulfonamides have a well-established role as antimicrobial agents. Research indicates that derivatives like this compound may exhibit significant antibacterial properties against various pathogens. A study highlighted that related sulfonamide compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound.

Anticancer Properties

Recent investigations into sulfonamide derivatives have revealed promising anticancer activities. For example, compounds with similar structures have shown potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The anticancer activity is often quantified using the IC50 metric, which represents the concentration required to inhibit cell growth by 50%. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.64 |

| Compound B | HCT-116 | 0.79 |

| This compound | TBD | TBD |

TRPV1 Antagonism

Another area of interest is the potential of this compound as a TRPV1 antagonist. TRPV1 is a receptor involved in pain sensation and inflammation. Compounds that inhibit TRPV1 can provide analgesic effects. Preliminary studies suggest that modifications to the sulfonamide structure can enhance binding affinity to TRPV1, indicating that this compound may also possess analgesic properties.

Case Studies

- Anticancer Activity : A series of studies evaluated various sulfonamide derivatives against a panel of cancer cell lines, including gastric MGC-803 and colorectal HCT116 cells. The results indicated that modifications to the sulfonamide group significantly influenced anticancer potency.

- Antimicrobial Efficacy : In vitro assays demonstrated that related sulfonamides effectively inhibited bacterial growth in both aerobic and anaerobic conditions, highlighting their broad-spectrum antimicrobial potential.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4-cyano-2-(trifluoromethyl)aniline using chlorosulfonic acid, followed by ammonolysis. Key analytical techniques include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., NMR for trifluoromethyl group analysis and NMR for aromatic protons).

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in studies resolving sulfonamide derivatives using APEX2 and SAINT software .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.

Q. How do the electronic effects of the cyano and trifluoromethyl groups influence the compound’s solubility and reactivity?

- Methodological Answer : The electron-withdrawing nature of the cyano (-CN) and trifluoromethyl (-CF) groups reduces electron density on the benzene ring, enhancing electrophilic substitution resistance. Solubility can be assessed via:

- HPLC with varied mobile phases to measure partition coefficients (logP).

- DFT calculations (e.g., B3LYP/6-31G*) to predict charge distribution and dipole moments, as validated in thermochemical studies of similar sulfonamides .

Advanced Research Questions

Q. How can density functional theory (DFT) models resolve contradictions in experimental reactivity data for this compound?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) can be addressed by:

- Computational Screening : Using hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model transition states and activation energies .

- Comparative Analysis : Cross-referencing DFT-predicted Fukui indices with experimental kinetic data to identify dominant reactive sites .

Q. What strategies optimize the compound’s bioactivity as a TRPM8 channel antagonist, and how can structural analogs guide SAR studies?

- Methodological Answer :

- Functional Group Modulation : Introduce lipophilic substituents (e.g., furan or thiazole rings) to enhance membrane permeability, as seen in analogs like 4-Cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide .

- In Vitro Assays : Use calcium imaging in TRPM8-expressing HEK293 cells to quantify antagonism. Dose-response curves (IC) and selectivity ratios against related channels (e.g., TRPV1) are critical for SAR validation .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., sulfonamide N-H···O=S interactions) and π-stacking of aromatic rings. Refinement software like SHELXL can model disorder in the trifluoromethyl group .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F···H interactions) to explain packing efficiency and stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across different assay systems?

- Methodological Answer :

- Standardization : Re-evaluate assay conditions (e.g., buffer pH, temperature) that may affect TRPM8 channel gating.

- Meta-Analysis : Compare IC values from patch-clamp electrophysiology (high precision) versus fluorescence-based assays (high throughput) to identify systematic biases .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as sulfonamides may irritate mucous membranes .

- Waste Disposal : Follow OECD guidelines for halogenated organics, including neutralization with alkaline solutions before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。